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Introduction
Biotin-PEG36-acid is a high-purity heterobifunctional linker designed for the biotinylation of

proteins, antibodies, and other biomolecules for subsequent affinity purification and detection.

This reagent features a biotin moiety for strong and specific binding to avidin or streptavidin, a

long-chain polyethylene glycol (PEG) spacer with 36 ethylene glycol units, and a terminal

carboxylic acid group.

The extended PEG36 spacer arm imparts significant advantages, including enhanced water

solubility of the biotinylated molecule, reduced steric hindrance for efficient binding to

streptavidin, and minimization of non-specific interactions, thereby improving the purity of the

isolated target. The terminal carboxylic acid allows for covalent conjugation to primary amines

on target molecules using standard carbodiimide chemistry (EDC/NHS).

This document provides detailed application notes and protocols for the effective use of Biotin-
PEG36-acid in affinity purification workflows.

Key Features and Applications
Features of Biotin-PEG36-acid:
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High Affinity Binding: The biotin group provides a strong and highly specific interaction with

avidin and streptavidin (Kd ≈ 10-15 M), ensuring efficient capture of the target molecule.[1]

Enhanced Solubility: The hydrophilic PEG36 chain increases the water solubility of the

biotinylated molecule, which is particularly beneficial for hydrophobic proteins.

Reduced Steric Hindrance: The long, flexible PEG spacer minimizes steric hindrance,

allowing for more efficient binding of the biotinylated protein to the streptavidin-immobilized

matrix.

Versatile Conjugation Chemistry: The terminal carboxylic acid can be readily coupled to

primary amines on proteins and other biomolecules using EDC/NHS chemistry.[2]

Applications:

Affinity Purification: Isolation of target proteins from complex mixtures such as cell lysates or

supernatants.

Immunoassays: Development of sensitive detection methods like ELISA and Western

blotting.

Drug Delivery: Use in targeted drug delivery systems.[3]

PROTACs: Synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein

degradation.[4][5]

Surface Modification: Functionalization of surfaces and nanoparticles.

Data Presentation
Table 1: Properties of Biotin-PEG36-acid
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Property Value Reference

Molecular Weight 1901.3 g/mol

Purity ≥95%

Solubility Water, DMSO, DMF

Storage -20°C, desiccated

Table 2: Representative Binding Capacity of Streptavidin
Agarose Resin

Biotinylated Molecule
Binding Capacity
(nmol/mL of resin)

Notes

Free Biotin >120

This is the theoretical

maximum and serves as a

benchmark.

Small Biotinylated Peptides

(<10 kDa)
80 - 110

Binding is highly efficient with

minimal steric hindrance.

Medium-sized Biotinylated

Proteins (30-60 kDa)
30 - 70

Steric hindrance from the

protein reduces the number of

accessible binding sites on the

resin.

Large Biotinylated Proteins

(>100 kDa)
10 - 30

Significant steric hindrance

limits the binding capacity. The

long PEG linker helps to

mitigate this effect compared

to shorter linkers.

Note: The values in this table are illustrative and can vary depending on the specific protein,

degree of biotinylation, and the type of streptavidin resin used. It is recommended to determine

the binding capacity for your specific application empirically.
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Table 3: Example of Affinity Purification Results for a
Biotinylated Antibody

Parameter Value

Antibody Concentration (Initial) 1 mg/mL

Degree of Labeling (Biotin/Antibody) 4.2

Resin Volume 1 mL

Bound Antibody ~1.5 mg

Elution Volume 2 mL

Eluted Antibody Concentration ~0.65 mg/mL

Yield ~87%

Purity (by SDS-PAGE) >95%

Note: This table presents typical results for the affinity purification of a biotinylated antibody

using Biotin-PEG36-acid and streptavidin agarose. Actual results may vary.

Experimental Protocols
Protocol 1: Biotinylation of a Protein using Biotin-
PEG36-acid and EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of Biotin-PEG36-acid to

primary amines on a target protein.

Materials:

Biotin-PEG36-acid

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Desalting column

Target protein in a suitable buffer

Procedure:

Prepare Protein Sample: Dissolve the protein to be biotinylated in the Coupling Buffer at a

concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris),

exchange it into the Coupling Buffer using a desalting column.

Prepare Biotin-PEG36-acid Solution: Immediately before use, dissolve Biotin-PEG36-acid
in DMSO or DMF to a concentration of 10 mg/mL.

Activate Biotin-PEG36-acid:

In a separate tube, add a 1.5-fold molar excess of EDC and a 2.5-fold molar excess of

NHS (or sulfo-NHS) to the Biotin-PEG36-acid solution in Activation Buffer.

Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.

Conjugation Reaction:

Add the activated Biotin-PEG36-acid mixture to the protein solution. A 10- to 20-fold

molar excess of the biotin reagent over the protein is recommended, but the optimal ratio

should be determined empirically.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM and

incubate for 15 minutes at room temperature to stop the reaction.

Remove Excess Biotin: Purify the biotinylated protein from excess, non-reacted biotin

reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
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Protocol 2: Quantification of Biotinylation using the
HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to

estimate the degree of biotinylation.

Materials:

HABA/Avidin solution

Biotinylated protein sample (with excess biotin removed)

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the

manufacturer's instructions.

Measure Baseline Absorbance:

Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.

Measure the absorbance at 500 nm (A500 HABA/Avidin). This reading should be between

0.9 and 1.3.

Measure Sample Absorbance:

Add 100 µL of the biotinylated protein sample to the cuvette.

Mix well and wait for the absorbance reading to stabilize (approximately 15 seconds).

Record the absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).

Calculate Moles of Biotin per Mole of Protein:

Use the following formula to calculate the concentration of biotin: [Biotin] (M) = (ΔA500) /

(ε × path length) where:
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ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample

ε (extinction coefficient of HABA/Avidin complex) = 34,000 M-1cm-1

path length = 1 cm for a standard cuvette

Calculate the moles of biotin per mole of protein: (moles of biotin / mole of protein) =

[Biotin] / [Protein] where [Protein] is the molar concentration of the protein sample.

Protocol 3: Affinity Purification of a Biotinylated Protein
using Streptavidin Resin
This protocol describes the capture and elution of a biotinylated protein from a streptavidin-

agarose resin.

Materials:

Biotinylated protein sample

Streptavidin agarose resin (slurry)

Binding/Wash Buffer: PBS, pH 7.4

Elution Buffer (choose one):

Harsh Denaturing Elution: 8 M Guanidine-HCl, pH 1.5

Competitive Elution: Binding/Wash Buffer containing 2-10 mM free D-biotin

Mild Denaturing Elution: 0.1 M glycine, pH 2.8

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Empty chromatography column or spin columns

Procedure:

Prepare the Streptavidin Resin:
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Resuspend the streptavidin resin slurry.

Transfer the desired amount of resin to an empty column.

Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

Bind the Biotinylated Protein:

Apply the biotinylated protein sample to the equilibrated resin. For optimal binding, use a

slow flow rate (0.2-0.5 mL/min).

Incubate the sample with the resin for 30-60 minutes at room temperature or overnight at

4°C with gentle end-over-end mixing.

Wash the Resin:

Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-

specifically bound proteins.

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

Elute the Protein:

For Harsh Denaturing Elution: Apply 3-5 column volumes of 8 M Guanidine-HCl, pH 1.5.

Collect the eluate in fractions containing Neutralization Buffer. Note: This method will likely

denature the protein and the streptavidin, preventing reuse of the resin.

For Competitive Elution: Apply 3-5 column volumes of Elution Buffer containing free D-

biotin. This is a milder elution method. For stronger interactions or to improve recovery,

elution can be performed at 95°C for 5 minutes in the presence of excess biotin and

detergents like SDS.

For Mild Denaturing Elution: Apply 3-5 column volumes of 0.1 M glycine, pH 2.8.

Immediately neutralize the collected fractions with Neutralization Buffer.

Analyze the Purified Protein:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8114255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the eluted fractions by SDS-PAGE to assess purity and by a protein concentration

assay (e.g., BCA) to determine the yield.

Pool the fractions containing the purified protein.

If necessary, perform buffer exchange into a suitable storage buffer.
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Protocol 3: Affinity Purification

Protein in
Amine-Free Buffer

Conjugation ReactionBiotin-PEG36-acid EDC / NHS Activated NHS-Ester Quench Reaction Desalting Column Biotinylated Protein

Add Biotinylated
ProteinHABA/Avidin Read A500 (Baseline) Read A500 (Sample) Calculate Degree

of Labeling

Bind Biotinylated
ProteinStreptavidin Resin Equilibrate Resin Wash Elute Purified Protein

Click to download full resolution via product page

Figure 1. Overall experimental workflow for biotinylation and affinity purification.
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Figure 2. EDC/NHS chemistry for coupling Biotin-PEG36-acid to a protein.
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Figure 3. Workflow for affinity purification using streptavidin resin.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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